molecular formula C18H13N5S B12025266 4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025266
M. Wt: 331.4 g/mol
InChI Key: OPOJGDGSNDRCQM-UDWIEESQSA-N
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Description

4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazole ring, a pyridine ring, and a naphthyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 1-naphthaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyridine and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and potential bioactivity. This structural feature differentiates it from other triazole and pyridine derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13N5S

Molecular Weight

331.4 g/mol

IUPAC Name

4-[(E)-naphthalen-1-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H13N5S/c24-18-22-21-17(14-8-10-19-11-9-14)23(18)20-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,22,24)/b20-12+

InChI Key

OPOJGDGSNDRCQM-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=NC=C4

Origin of Product

United States

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